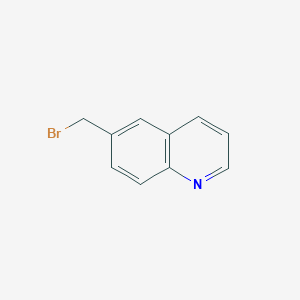

6-(Bromomethyl)quinoline

Beschreibung

Eigenschaften

IUPAC Name |

6-(bromomethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c11-7-8-3-4-10-9(6-8)2-1-5-12-10/h1-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPTNKPYDDZEAPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)CBr)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80279479 | |

| Record name | 6-(bromomethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80279479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101279-39-4 | |

| Record name | 6-(bromomethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80279479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-(bromomethyl)quinoline CAS number and properties

An In-depth Technical Guide to 6-(Bromomethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key heterocyclic intermediate in organic synthesis and medicinal chemistry. This document details its chemical and physical properties, synthesis protocols, reactivity, and significant applications in the field of drug discovery.

Core Chemical Information

This compound is a substituted quinoline derivative. The presence of a reactive bromomethyl group on the quinoline scaffold makes it a versatile building block for the synthesis of more complex molecules with potential pharmacological activities.

Chemical Structure:

-

IUPAC Name: this compound[1]

-

CAS Number: 101279-39-4[1]

-

Molecular Formula: C₁₀H₈BrN[1]

-

SMILES: C1=CC2=C(C=CC(=C2)CBr)N=C1[1]

-

InChI Key: ZPTNKPYDDZEAPA-UHFFFAOYSA-N[1]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| Molecular Weight | 222.08 g/mol | [1] |

| Exact Mass | 220.98401 Da | [1] |

| Appearance | Powder (typical for similar compounds) | [2][3] |

| Melting Point | Not available in search results. | |

| Boiling Point | Not available in search results. | |

| Solubility | Expected to be soluble in organic solvents. | |

| XLogP3 | 2.8 | [1] |

| Topological Polar Surface Area | 12.9 Ų | [1] |

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the radical bromination of 6-methylquinoline. This method is analogous to the synthesis of other bromomethyl-substituted aromatic compounds.

Synthesis of this compound from 6-Methylquinoline

A plausible and widely used method for this conversion is the free-radical bromination of the methyl group using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or AIBN.

Reaction: 6-Methylquinoline + NBS → this compound + Succinimide

Detailed Experimental Protocol:

-

Reactants:

-

6-Methylquinoline (1 equivalent)

-

N-Bromosuccinimide (NBS) (1.0 - 1.1 equivalents)

-

Benzoyl Peroxide (radical initiator, catalytic amount, e.g., 0.02 equivalents)

-

Solvent: Carbon tetrachloride (CCl₄) or a more environmentally friendly alternative like acetonitrile.

-

-

Procedure:

-

Dissolve 6-methylquinoline in the chosen solvent in a round-bottom flask equipped with a reflux condenser.

-

Add N-bromosuccinimide and the radical initiator to the mixture.

-

Heat the reaction mixture to reflux and maintain for several hours (typically 4-8 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and filter.

-

Evaporate the solvent under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization (e.g., from ethanol or a hexane/ethyl acetate mixture) or column chromatography on silica gel.

-

This protocol is adapted from a similar synthesis for 8-(bromomethyl)quinoline.[4]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Reactivity and Chemical Behavior

The reactivity of this compound is dominated by the bromomethyl group, which behaves as a reactive benzylic halide.

-

Nucleophilic Substitution: The primary utility of this compound is as an electrophile in Sₙ2 reactions. The bromine atom is a good leaving group, readily displaced by a wide range of nucleophiles. This allows for the introduction of the quinolin-6-ylmethyl moiety into various molecules.

-

Common Nucleophiles: Alcohols (O-alkylation), amines (N-alkylation), thiols (S-alkylation), and carbanions (C-alkylation).

-

-

Reactivity of the Quinoline Ring: The quinoline ring itself can undergo electrophilic aromatic substitution, typically at positions 5 and 8. However, the conditions required for these reactions are often harsh and may not be compatible with the reactive bromomethyl group. The nitrogen atom in the quinoline ring also imparts basic properties to the molecule.[5][6]

Representative Reaction: N-Alkylation

Caption: General scheme for nucleophilic substitution reactions.

Applications in Drug Development and Research

The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications.[7][8][9] this compound serves as a critical intermediate for synthesizing novel quinoline derivatives for biological screening.

-

Anticancer Agents: Many quinoline derivatives exhibit significant anticancer activity.[9][10] this compound can be used to synthesize compounds that target various cancer-related pathways. For instance, derivatization at the bromomethyl position can lead to molecules that interact with specific enzymes or receptors involved in cell proliferation.

-

Antimalarial Drugs: The quinoline core is famous for its role in antimalarial drugs like chloroquine and quinine.[5][8] Researchers use intermediates like this compound to create new analogs aimed at overcoming drug resistance in malaria parasites.

-

Antibacterial and Antifungal Agents: The versatility of the quinoline ring allows for the development of potent antimicrobial agents.[8] By attaching different functional groups via the bromomethyl linker, scientists can fine-tune the activity and spectrum of these compounds.

-

Fluorescent Probes and Sensors: The quinoline moiety is fluorescent. Derivatives of this compound can be designed as fluorescent probes for detecting specific ions, molecules, or biological processes.

While direct biological activity data for this compound itself is not widely reported, its value lies in its role as a precursor. For example, the related compound 6-bromo-5-nitroquinoline has shown high anti-proliferative and apoptotic effects in cancer cell lines, demonstrating the potential of functionalized 6-substituted quinolines.[10][11] The introduction of a reactive group at the 6-position is a key strategy for accessing such bioactive molecules.[11][12]

References

- 1. This compound | C10H8BrN | CID 224396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 8-(Bromomethyl)quinoline = 96.5 GC 7496-46-0 [sigmaaldrich.com]

- 3. 8-(Bromomethyl)quinoline = 96.5 GC 7496-46-0 [sigmaaldrich.com]

- 4. prepchem.com [prepchem.com]

- 5. ijfmr.com [ijfmr.com]

- 6. iipseries.org [iipseries.org]

- 7. researchgate.net [researchgate.net]

- 8. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 10. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 6-(Bromomethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 6-(bromomethyl)quinoline, a key heterocyclic building block in medicinal chemistry and materials science. This document details its chemical and physical characteristics, experimental protocols for its synthesis and analysis, and its potential applications in research and development.

Physicochemical Properties

This compound is a derivative of quinoline, an aromatic heterocyclic compound. The introduction of the bromomethyl group at the 6-position provides a reactive handle for further chemical modifications, making it a valuable intermediate in organic synthesis.

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C₁₀H₈BrN | [1] |

| Molecular Weight | 222.08 g/mol | [1] |

| Melting Point | Data not readily available. The analogous 8-(bromomethyl)quinoline is a powder at room temperature. | |

| Boiling Point | Data not readily available. The precursor, 6-methylquinoline, has a boiling point of 259-261 °C.[2] | |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Quinoline is soluble in hot water and most organic solvents.[3] | |

| pKa (of protonated form) | Expected to be similar to quinoline (4.90).[4][5] | |

| XLogP3 | 2.8 | [1] |

| Exact Mass | 220.98401 Da | [1] |

| Topological Polar Surface Area | 12.9 Ų | [1] |

Experimental Protocols

The following sections detail the methodologies for the synthesis, purification, and characterization of this compound.

Synthesis: Radical Bromination of 6-Methylquinoline

This compound is typically synthesized via a free radical bromination of 6-methylquinoline using N-bromosuccinimide (NBS) as the bromine source and a radical initiator.

Materials:

-

6-Methylquinoline

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

-

Carbon tetrachloride (CCl₄) or a greener alternative like acetonitrile

-

Sodium bicarbonate solution (aqueous, saturated)

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-methylquinoline in carbon tetrachloride.

-

Add N-bromosuccinimide (1.05 equivalents) and a catalytic amount of AIBN or BPO to the solution.

-

Heat the reaction mixture to reflux and maintain reflux for several hours. The reaction progress can be monitored by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

Spectroscopic Characterization

The structure and purity of this compound can be confirmed using standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline ring system and a singlet for the benzylic protons of the -CH₂Br group, typically in the range of 4.5-5.0 ppm.

-

¹³C NMR: The carbon NMR spectrum will show signals corresponding to the carbon atoms of the quinoline core and a signal for the bromomethyl carbon.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for C-H stretching of the aromatic ring and the aliphatic CH₂ group, as well as C=C and C=N stretching vibrations of the quinoline ring. A C-Br stretching band is also expected.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the mass of this compound. A characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be observed for the molecular ion and any bromine-containing fragments.

Reactivity and Stability

-

Reactivity: The bromomethyl group is a good leaving group and is susceptible to nucleophilic substitution (SN2) reactions, making this compound a versatile building block for introducing the quinoline-6-methyl moiety. The quinoline ring itself can undergo electrophilic aromatic substitution, although the pyridine part is generally deactivated towards electrophiles.

-

Stability: Like many quinoline derivatives, this compound may be sensitive to light and should be stored in a cool, dark place.[3]

Role in Drug Discovery and Development

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, including antimalarials (e.g., chloroquine), antibacterials, and anticancer agents. This compound serves as a key intermediate for the synthesis of more complex molecules with potential therapeutic applications. Its reactive bromomethyl group allows for the covalent linkage to other pharmacophores or functional groups to explore structure-activity relationships (SAR) and develop novel drug candidates.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: A flowchart of the synthesis and purification of this compound.

Application in Synthesis

This diagram illustrates the role of this compound as a versatile building block in the synthesis of diverse chemical entities for drug discovery.

Caption: The utility of this compound in generating diverse derivatives.

References

6-(bromomethyl)quinoline molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, synthesis, and handling of 6-(bromomethyl)quinoline, a key intermediate in various synthetic applications within drug discovery and materials science.

Core Molecular Data

The fundamental molecular properties of this compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and computational modeling.

| Property | Value | Citation |

| Molecular Formula | C₁₀H₈BrN | [1] |

| Molecular Weight | 222.08 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 101279-39-4 | [1] |

Synthesis Protocol: Radical Bromination of 6-Methylquinoline

The synthesis of this compound is most commonly achieved through the radical bromination of 6-methylquinoline. The following protocol is a representative method for this transformation. A similar procedure has been documented for the synthesis of the 8-isomer.[2]

Materials:

-

6-Methylquinoline

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO)

-

Carbon tetrachloride (CCl₄)

-

Methanol

-

Ethyl acetate

-

Hexane

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

-

Chromatography column

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 6-methylquinoline, N-bromosuccinimide (typically 0.9-1.1 equivalents), and a catalytic amount of benzoyl peroxide in carbon tetrachloride.

-

Reflux: Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain for several hours. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration. The filtrate is then concentrated under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by crystallization, for instance, from methanol. For higher purity, column chromatography on silica gel using a solvent system like ethyl acetate/hexane is recommended.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound from 6-methylquinoline.

Caption: Workflow for the synthesis of this compound.

Reactions of Bromoquinolines

Bromoquinolines are versatile intermediates in organic synthesis. The bromine atom can be substituted or participate in coupling reactions. For instance, 6-bromoquinoline can undergo nucleophilic aromatic substitution (SₙAr) with amines like morpholine and piperazine, particularly when activated by an electron-withdrawing group such as a nitro group.[3] This reactivity allows for the introduction of diverse functional groups onto the quinoline scaffold, a common strategy in the development of new therapeutic agents.

References

An In-Depth Technical Guide on the Reactivity of 6-(Bromomethyl)quinoline with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(Bromomethyl)quinoline is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The presence of the bromomethyl group at the 6-position provides a reactive site for nucleophilic substitution, enabling the introduction of a wide array of functional groups and the synthesis of diverse molecular scaffolds. This technical guide provides a comprehensive overview of the reactivity of this compound with various nucleophiles, including nitrogen, sulfur, and oxygen-based reactants. It details synthetic methodologies, presents available quantitative data, and outlines experimental protocols to facilitate its use in research and development.

Introduction

The quinoline scaffold is a prominent feature in numerous biologically active compounds and approved pharmaceuticals.[1] Functionalization of the quinoline ring system is a key strategy in drug discovery for modulating the physicochemical and pharmacological properties of lead compounds. This compound serves as a valuable intermediate, acting as a benzylic halide that is susceptible to nucleophilic attack. The electron-withdrawing nature of the quinoline ring enhances the reactivity of the benzylic carbon, making it an efficient electrophile for substitution reactions. This reactivity profile allows for the facile synthesis of a variety of quinoline derivatives with potential therapeutic applications, including roles as kinase inhibitors and antibacterial agents.[2][3]

Synthesis of 6-(Halomethyl)quinolines

The primary synthetic route to this compound and its chlorinated analog, 6-(chloromethyl)quinoline, involves the halogenation of 6-(hydroxymethyl)quinoline.

A common laboratory-scale synthesis for 6-(chloromethyl)quinoline involves the treatment of quinolin-6-yl-methanol with thionyl chloride (SOCl₂), often in a non-polar solvent like benzene.[4]

Experimental Protocol: Synthesis of 6-(Chloromethyl)quinoline [4]

-

Materials: Quinolin-6-yl-methanol (7.7 g, 48 mmol), benzene (3 mL), thionyl chloride (20 mL).

-

Procedure:

-

Dissolve quinolin-6-yl-methanol in benzene in a round-bottom flask.

-

Cool the solution to 0 °C.

-

Slowly add thionyl chloride to the cooled solution.

-

Stir the mixture at room temperature for 1 hour.

-

Heat the reaction mixture to reflux and stir for an additional hour.

-

Cool the mixture to room temperature.

-

Filter the resulting solid to yield 6-(chloromethyl)quinoline.

-

While a specific protocol for the direct synthesis of this compound from 6-(hydroxymethyl)quinoline was not found in the reviewed literature, it is anticipated that a similar reaction using a brominating agent such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) would be effective.

Reactivity with Nucleophiles

The primary mode of reactivity for this compound is nucleophilic substitution at the benzylic carbon. This reaction typically proceeds via an Sₙ2 mechanism, where the nucleophile attacks the electrophilic methylene carbon, displacing the bromide leaving group.

Caption: Generalized Sₙ2 reaction mechanism for this compound.

Nitrogen Nucleophiles

The reaction of this compound with amine nucleophiles is a common method for the synthesis of 6-(aminomethyl)quinoline derivatives. These reactions are typically carried out in the presence of a base to neutralize the hydrobromic acid byproduct.

While direct experimental data for this compound is scarce, protocols for the analogous 6-bromoquinoline provide insight into reaction conditions. For instance, the amination of 6-bromo-5-nitroquinoline with morpholine or piperazine can be achieved in high yields under microwave irradiation.[5] A general protocol for the amination of a haloquinoline is provided below, which can be adapted for this compound.

General Experimental Protocol: Amination

-

Materials: this compound (1 equivalent), amine nucleophile (e.g., morpholine, piperidine, 2-3 equivalents), base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents), anhydrous polar aprotic solvent (e.g., DMF, DMSO).

-

Procedure (Conventional Heating): [6]

-

To a round-bottom flask, add this compound, the amine nucleophile, and the base.

-

Add the anhydrous polar aprotic solvent.

-

Equip the flask with a reflux condenser and heat the reaction mixture to 100-150 °C for 2-24 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

-

Procedure (Microwave Heating): [6]

-

In a microwave vial, combine this compound, the amine nucleophile, and the base.

-

Add the anhydrous polar aprotic solvent.

-

Seal the vial and heat the reaction mixture in a microwave reactor to 100-150 °C for 30-60 minutes.

-

Follow steps 4-7 from the conventional heating procedure for work-up and purification.

-

Sulfur Nucleophiles

Thiol nucleophiles readily react with this compound to form the corresponding thioether derivatives. These reactions are typically performed in the presence of a base to deprotonate the thiol, forming the more nucleophilic thiolate anion.

A general protocol for the reaction of a haloquinoline with a thiol nucleophile is presented below, which can be adapted for this compound.

General Experimental Protocol: Thiolation [6]

-

Materials: this compound (1 equivalent), thiol nucleophile (e.g., thiophenol, benzyl thiol, 1.1-1.5 equivalents), base (e.g., K₂CO₃, Cs₂CO₃, 1.5-2 equivalents), anhydrous polar aprotic solvent (e.g., DMF, DMSO).

-

Procedure:

-

To a round-bottom flask, add this compound, the thiol nucleophile, and the base.

-

Add the anhydrous polar aprotic solvent.

-

Heat the reaction mixture to 80-120 °C and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into water and extract with a suitable organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Oxygen Nucleophiles

The reaction of this compound with oxygen nucleophiles, such as alcohols and phenols, leads to the formation of ether derivatives. These reactions are typically carried out in the presence of a strong base to generate the more nucleophilic alkoxide or phenoxide.

A general protocol for the reaction with an alcohol is provided below, which can be adapted for this compound.

General Experimental Protocol: Alkoxylation [6]

-

Materials: this compound (1 equivalent), alcohol, strong base (e.g., NaH, KOtBu), anhydrous polar aprotic solvent (e.g., DMF, DMSO).

-

Procedure:

-

To a round-bottom flask under an inert atmosphere, add the alcohol and the strong base to generate the alkoxide in situ.

-

Stir for 15-30 minutes at room temperature.

-

Add a solution of this compound in the anhydrous polar aprotic solvent to the alkoxide solution.

-

Heat the reaction mixture to 80-120 °C and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully quench the reaction with water.

-

Extract the product with a suitable organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Quantitative Data

| Substrate | Nucleophile | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |

| 6-Bromo-5-nitroquinoline | Morpholine | Neat | 105 | 45 | 85 | [6] |

| 6-Bromo-5-nitroquinoline | Piperazine | Neat | 105 | 45 | 87 | [6] |

Logical Relationships and Experimental Workflows

The synthesis and subsequent functionalization of this compound can be visualized as a branching workflow, starting from a common precursor.

Caption: Synthetic pathway from 6-(hydroxymethyl)quinoline to various derivatives.

Conclusion

This compound is a reactive and versatile intermediate for the synthesis of a wide range of 6-substituted quinoline derivatives. Its reactivity is dominated by the electrophilic nature of the benzylic carbon, which readily undergoes nucleophilic substitution with nitrogen, sulfur, and oxygen nucleophiles. While specific quantitative data and detailed protocols for this compound are not extensively reported, analogous reactions with related haloquinolines provide a solid foundation for developing synthetic procedures. The adaptability of this scaffold makes it a valuable tool for researchers in drug discovery and materials science, enabling the exploration of novel chemical space and the development of new functional molecules. Further investigation into the kinetics and substrate scope of these reactions will undoubtedly enhance the utility of this important building block.

References

- 1. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. atlantis-press.com [atlantis-press.com]

- 4. Synthesis routes of 6-(Chloromethyl)quinoline [benchchem.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Electrophilic Substitution Reactions of the Quinoline Ring

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline, a heterocyclic aromatic compound composed of a benzene ring fused to a pyridine ring, is a fundamental scaffold in numerous pharmaceuticals, agrochemicals, and functional materials. The reactivity of the quinoline ring towards electrophilic substitution is a critical aspect of its chemistry, governing the synthesis of a vast array of functionalized derivatives. This technical guide provides a comprehensive overview of the core principles, quantitative data, and experimental methodologies associated with the electrophilic substitution reactions of the quinoline ring.

The presence of the nitrogen atom in the pyridine ring significantly influences the regioselectivity of electrophilic attack. The nitrogen atom, being more electronegative than carbon, exerts an electron-withdrawing effect, deactivating the pyridine ring towards electrophilic substitution. Consequently, electrophilic attack preferentially occurs on the more electron-rich benzene (carbocyclic) ring.

Regioselectivity of Electrophilic Attack

Under typical electrophilic aromatic substitution conditions, the reaction proceeds via the formation of a positively charged intermediate known as the Wheland intermediate or sigma complex. The stability of this intermediate determines the preferred position of attack.

Electrophilic substitution on the quinoline ring predominantly occurs at the C-5 and C-8 positions.[1][2] This preference can be explained by examining the resonance structures of the intermediates formed upon attack at different positions. Attack at C-5 and C-8 allows for the positive charge to be delocalized over the carbocyclic ring without disrupting the aromaticity of the pyridine ring, leading to more stable intermediates.[2][3] In contrast, attack at C-6 and C-7 results in less stable intermediates where the positive charge is localized closer to the electron-withdrawing nitrogen atom or disrupts the pyridine ring's aromatic sextet.

Under acidic conditions, the quinoline nitrogen is protonated, forming the quinolinium ion. This further deactivates the pyridine ring and reinforces the preference for substitution on the benzene ring.

Key Electrophilic Substitution Reactions

Nitration

Nitration of quinoline requires vigorous conditions, typically employing a mixture of fuming nitric acid and concentrated sulfuric acid.[1] The reaction yields a mixture of 5-nitroquinoline and 8-nitroquinoline.[1] Kinetic studies have shown that the reacting species is the quinolinium ion.

| Reaction | Reagents | Temperature (°C) | Product(s) | Isomer Ratio (5-nitro : 8-nitro) | Total Yield (%) |

| Nitration | HNO₃ / H₂SO₄ | 0 | 5-Nitroquinoline & 8-Nitroquinoline | 52.3 : 47.7 | Not specified |

Experimental Protocol: Nitration of Quinoline

-

Materials: Quinoline, Fuming Nitric Acid, Concentrated Sulfuric Acid, Ice, Sodium Carbonate solution, Dichloromethane.

-

Procedure:

-

To a stirred, cooled (0 °C) mixture of concentrated sulfuric acid and fuming nitric acid, slowly add quinoline while maintaining the temperature below 5 °C.

-

After the addition is complete, continue stirring at 0 °C for 30 minutes and then allow the mixture to warm to room temperature and stir for an additional 2 hours.

-

Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium carbonate solution.

-

Extract the product with dichloromethane.

-

Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting mixture of 5-nitroquinoline and 8-nitroquinoline can be separated by fractional crystallization or chromatography.

-

A regiospecific nitration at the C-3 position can be achieved through the use of a Reissert compound (1-benzoyl-1,2-dihydroquinaldonitrile) followed by treatment with acetyl nitrate and subsequent hydrolysis.

Sulfonation

Sulfonation of quinoline also requires harsh conditions, typically heating with fuming sulfuric acid (oleum) at elevated temperatures.[1] The reaction produces a mixture of quinoline-5-sulfonic acid and quinoline-8-sulfonic acid.[1] At 220 °C with fuming sulfuric acid, a mixture of quinoline-8-sulfonic acid and quinoline-5-sulfonic acid is obtained.[1]

| Reaction | Reagents | Temperature (°C) | Product(s) |

| Sulfonation | Fuming H₂SO₄ (Oleum) | 220 | Quinoline-5-sulfonic acid & Quinoline-8-sulfonic acid |

Experimental Protocol: Sulfonation of Quinoline

-

Materials: Quinoline, Fuming Sulfuric Acid (20% SO₃), Calcium Carbonate, Water.

-

Procedure:

-

Carefully add quinoline to fuming sulfuric acid with stirring.

-

Heat the mixture in a sealed tube or under reflux with a calcium chloride guard tube at 220 °C for several hours.

-

Cool the reaction mixture and pour it cautiously into a large volume of cold water.

-

Neutralize the acidic solution with calcium carbonate to precipitate calcium sulfate.

-

Filter off the calcium sulfate. The filtrate contains the calcium salts of the quinolinesulfonic acids.

-

The different isomers can be separated based on the differential solubility of their salts. For instance, the calcium salt of quinoline-8-sulfonic acid is less soluble than that of the 5-isomer.

-

Halogenation

Halogenation of quinoline can lead to a variety of products depending on the reaction conditions. Direct bromination of quinoline in the gas phase at 300 °C yields 3-bromoquinoline, while at 450-500 °C, 2-bromoquinoline is the major product. This indicates a shift in the reaction mechanism from electrophilic substitution at lower temperatures to a free-radical process at higher temperatures.

With activating groups present on the quinoline ring, such as a hydroxyl or amino group at the 8-position, halogenation occurs more readily and with high regioselectivity. For example, the bromination of 8-hydroxyquinoline can yield 5,7-dibromo-8-hydroxyquinoline.

Recent methodologies have focused on the metal-free, regioselective C-5 halogenation of 8-substituted quinolines, achieving good to excellent yields under mild conditions.

| Substrate | Reagents | Conditions | Product(s) | Yield (%) |

| 8-Hydroxyquinoline | Br₂ (2.1 eq) in CHCl₃ | Room Temp, 1h | 5,7-Dibromo-8-hydroxyquinoline | 90 |

| 8-Methoxyquinoline | Br₂ (1.1 eq) in CHCl₃ | Room Temp, 2 days | 5-Bromo-8-methoxyquinoline | 92 |

Experimental Protocol: Bromination of 8-Methoxyquinoline

-

Materials: 8-Methoxyquinoline, Bromine, Chloroform, 5% aqueous sodium bicarbonate solution, Anhydrous sodium sulfate.

-

Procedure:

-

Dissolve 8-methoxyquinoline in chloroform in a round-bottom flask.

-

Slowly add a solution of bromine in chloroform to the stirred solution of 8-methoxyquinoline at room temperature.

-

Continue stirring for the specified duration (e.g., 2 days).

-

Wash the reaction mixture with a 5% aqueous sodium bicarbonate solution to remove any unreacted bromine and HBr.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the crude product by chromatography or recrystallization to obtain 5-bromo-8-methoxyquinoline.

-

Friedel-Crafts Reactions

Direct Friedel-Crafts alkylation and acylation reactions on the quinoline ring are generally unsuccessful.[4] The basic nitrogen atom of the quinoline ring coordinates with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring system towards electrophilic attack and effectively neutralizing the catalyst.[4]

However, intramolecular Friedel-Crafts reactions on quinoline derivatives, where the acyl or alkyl group is tethered to the ring system, can be achieved. These reactions often require strong acid catalysts like polyphosphoric acid (PPA) or Eaton's reagent. For instance, the intramolecular Friedel-Crafts acylation of 2-(phenoxymethyl)-4-phenylquinoline-3-carboxylic acid derivatives can be used to synthesize tetracyclic fused quinoline systems.

Furthermore, Friedel-Crafts-type reactions have been successfully employed in the synthesis of quinolines from appropriately substituted anilines.

Conclusion

The electrophilic substitution reactions of the quinoline ring are a cornerstone of quinoline chemistry, enabling the synthesis of a diverse range of derivatives with significant applications in medicinal chemistry and materials science. A thorough understanding of the principles of regioselectivity, the required reaction conditions, and the appropriate experimental protocols is essential for researchers and professionals working in these fields. While the deactivating effect of the pyridine nitrogen presents challenges, particularly for reactions like Friedel-Crafts, the preferential reactivity of the C-5 and C-8 positions provides a reliable handle for the functionalization of the quinoline scaffold. Furthermore, the development of modern synthetic methodologies continues to expand the toolkit for the selective modification of the quinoline ring, opening new avenues for the design and synthesis of novel quinoline-based compounds.

References

Stability and Storage of 6-(Bromomethyl)quinoline: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the stability and optimal storage conditions for 6-(bromomethyl)quinoline, a key intermediate in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals to ensure the integrity and purity of this compound throughout its lifecycle.

Introduction

This compound is a heterocyclic building block utilized in the synthesis of a variety of biologically active molecules. The presence of the reactive bromomethyl group makes the compound susceptible to degradation, which can impact experimental outcomes and the quality of downstream products. Understanding its stability profile is therefore critical for reliable and reproducible research. This guide outlines the potential degradation pathways, recommended storage and handling procedures, and detailed protocols for stability assessment.

Recommended Storage and Handling Conditions

To maintain the integrity of this compound, adherence to appropriate storage and handling conditions is paramount. Based on safety data sheets and the known reactivity of similar compounds, the following conditions are recommended:

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. For long-term storage, refrigeration at 2-8°C is advised. | Minimizes the rate of potential thermal degradation and hydrolysis. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents oxidation and reaction with atmospheric moisture.[1] |

| Container | Keep in a tightly sealed, light-resistant container (e.g., amber glass vial). | Protects from moisture and light-induced degradation.[1] |

| Ventilation | Store in a well-ventilated area. | Ensures safe containment of any volatile compounds and prevents accumulation of potentially hazardous vapors. |

| Incompatibilities | Store away from strong oxidizing agents, strong acids, and strong bases. | Avoids chemical reactions that could lead to degradation or the formation of hazardous byproducts. |

Potential Degradation Pathways

The chemical structure of this compound contains two primary sites susceptible to degradation: the reactive bromomethyl side chain and the quinoline ring itself. Understanding these potential pathways is crucial for designing stability studies and interpreting analytical results.

Caption: Potential degradation pathways for this compound.

3.1. Hydrolysis: The C-Br bond in the bromomethyl group is susceptible to nucleophilic attack by water or other nucleophiles present in the environment. This leads to the formation of 6-(hydroxymethyl)quinoline and hydrobromic acid. The rate of hydrolysis is expected to be dependent on pH and temperature.

3.2. Oxidation: The quinoline ring and the bromomethyl group can be susceptible to oxidation. This can lead to the formation of quinoline-6-carboxaldehyde, N-oxides, or other oxidized derivatives, particularly in the presence of oxidizing agents or under oxidative stress conditions.

3.3. Photodegradation: Exposure to light, especially UV radiation, can induce photolytic cleavage of the C-Br bond, leading to the formation of radical intermediates. These reactive species can then participate in a variety of secondary reactions, including dimerization or reaction with solvents.

3.4. Thermal Degradation: At elevated temperatures, this compound may undergo thermal decomposition. The exact degradation products will depend on the temperature and the presence of other substances.

Experimental Protocols for Stability Assessment

To experimentally determine the stability of this compound, a series of forced degradation studies should be conducted. These studies expose the compound to stress conditions to accelerate degradation and identify potential degradation products.

Caption: General workflow for a forced degradation study.

4.1. Stability-Indicating Analytical Method

A validated stability-indicating analytical method is essential to separate and quantify the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique.

| Parameter | Typical Condition |

| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance) |

| Column Temperature | 25-30°C |

4.2. Forced Degradation Protocols

The following protocols are designed to induce approximately 5-20% degradation of the active pharmaceutical ingredient (API), which is typically sufficient to detect and identify major degradation products.

4.2.1. Acid Hydrolysis

-

Protocol: Dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) and add an equal volume of 0.1 M hydrochloric acid. Incubate the solution at a controlled temperature (e.g., 60°C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples with a suitable base before analysis.

-

Expected Degradant: 6-(Hydroxymethyl)quinoline.

4.2.2. Base Hydrolysis

-

Protocol: Dissolve this compound in a suitable solvent and add an equal volume of 0.1 M sodium hydroxide. Maintain the solution at room temperature or slightly elevated temperature (e.g., 40°C) and collect samples at various time points. Neutralize the samples with a suitable acid before analysis.

-

Expected Degradant: 6-(Hydroxymethyl)quinoline.

4.2.3. Oxidative Degradation

-

Protocol: Dissolve this compound in a suitable solvent and add a solution of 3% hydrogen peroxide. Keep the solution at room temperature and protected from light. Collect samples at various time points for analysis.

-

Expected Degradants: Quinoline-6-carboxaldehyde, N-oxides.

4.2.4. Thermal Degradation

-

Protocol: Place a known amount of solid this compound in a controlled temperature oven (e.g., 80°C). Also, prepare a solution of the compound and expose it to the same temperature. Analyze samples of both the solid and the solution at various time points.

-

Expected Degradants: Various decomposition products.

4.2.5. Photostability

-

Protocol: Expose solid this compound and a solution of the compound to a controlled light source that provides both UV and visible output (as per ICH Q1B guidelines). Keep a control sample in the dark at the same temperature. Analyze both the exposed and control samples at a specific time point.

-

Expected Degradants: Radical-mediated products, dimers.

Conclusion

While this compound is a valuable synthetic intermediate, its inherent reactivity necessitates careful handling and storage to prevent degradation. By adhering to the recommended storage conditions of a cool, dry, dark, and inert environment, researchers can significantly prolong the shelf-life and maintain the purity of the compound. The implementation of forced degradation studies, as outlined in this guide, is crucial for a comprehensive understanding of its stability profile and for the development of robust analytical methods to ensure the quality and reliability of research outcomes.

References

Spectroscopic Profile of 6-(bromomethyl)quinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and Properties

-

IUPAC Name: 6-(bromomethyl)quinoline

-

Molecular Formula: C₁₀H₈BrN[1]

-

Molecular Weight: 222.08 g/mol [1]

-

CAS Number: 101279-39-4[1]

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are derived from the known spectral data of closely related analogs such as 6-bromoquinoline and other substituted quinolines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Provisional Assignment |

| ~8.9 | dd | 1H | H-2 |

| ~8.1 | d | 1H | H-4 |

| ~8.0 | d | 1H | H-8 |

| ~7.8 | d | 1H | H-5 |

| ~7.6 | dd | 1H | H-7 |

| ~7.4 | dd | 1H | H-3 |

| ~4.8 | s | 2H | -CH₂Br |

¹³C NMR (Carbon-13 NMR) Data (Predicted)

| Chemical Shift (δ) ppm | Provisional Assignment |

| ~151 | C-2 |

| ~148 | C-8a |

| ~136 | C-4 |

| ~135 | C-6 |

| ~130 | C-8 |

| ~129 | C-5 |

| ~128 | C-4a |

| ~127 | C-7 |

| ~122 | C-3 |

| ~33 | -CH₂Br |

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-3000 | Medium | Aromatic C-H Stretch |

| 1600-1450 | Strong | C=C and C=N Ring Stretching |

| 1210-1250 | Strong | C-N Stretch |

| ~1210 | Strong | CH₂ Wag |

| 700-600 | Strong | C-Br Stretch |

Mass Spectrometry (MS)

Predicted Mass Spectrum Data

| m/z | Relative Abundance | Interpretation |

| 221/223 | High | [M]⁺, Molecular ion peak (presence of Br isotopes) |

| 142 | Moderate | [M-Br]⁺, Loss of bromine radical |

| 115 | Moderate | [C₉H₇]⁺, Naphthyl cation fragment |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for quinoline derivatives.

NMR Spectroscopy

A sample of this compound would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra would be recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

Infrared (IR) Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample can be analyzed as a KBr pellet, or a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr).

Mass Spectrometry

Mass spectral data would be acquired using a mass spectrometer, typically with electron ionization (EI) or electrospray ionization (ESI). For EI, the sample is introduced into the ion source, often after separation by gas chromatography (GC-MS). The resulting fragmentation pattern provides information about the molecular structure.

Logical Relationships of Spectral Data

The following diagram illustrates the workflow for the characterization of this compound using the described spectroscopic techniques.

References

Theoretical Explorations of Quinoline's Electronic Architecture: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline, a heterocyclic aromatic organic compound with the chemical formula C₉H₇N, forms the core scaffold of numerous natural products and synthetic compounds with significant biological activities, including antimalarial and anticancer properties.[1][2] Understanding the electronic structure of the quinoline ring system is paramount for elucidating the mechanisms of action of these compounds and for the rational design of new, more potent therapeutic agents. Theoretical and computational chemistry provide powerful tools to investigate the electronic properties of molecules like quinoline, offering insights that are often difficult to obtain through experimental methods alone.[3] This technical guide provides an in-depth overview of the theoretical studies on the electronic structure of quinoline, focusing on the computational methodologies employed, the key electronic properties investigated, and the quantitative data obtained.

Core Computational Methodologies

The investigation of quinoline's electronic structure heavily relies on quantum chemical calculations. The primary methods employed are Density Functional Theory (DFT), Hartree-Fock (HF) theory, and Møller-Plesset (MP2) perturbation theory.

Experimental Protocols: Computational Details

The following sections outline the typical computational "protocols" used in the theoretical study of quinoline's electronic structure. These are not wet-lab protocols but rather the sequence of steps and parameters used in the computational simulations.

1. Molecular Geometry Optimization:

-

Objective: To find the lowest energy (most stable) three-dimensional arrangement of atoms in the quinoline molecule.

-

Methodology:

-

The initial structure of quinoline is built using molecular modeling software.

-

The geometry is then optimized using a chosen level of theory and basis set. A common and effective combination is the B3LYP functional with the 6-31G* or a larger basis set like 6-311+G(d,p).[1][4][5]

-

The optimization process continues until a stationary point on the potential energy surface is found, confirmed by the absence of imaginary frequencies in a subsequent vibrational frequency calculation.

-

2. Electronic Property Calculations:

-

Objective: To calculate various electronic properties of the optimized quinoline structure.

-

Methodology:

-

Using the optimized geometry, single-point energy calculations are performed.

-

Key properties calculated include:

-

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are determined. The energy difference between them (the HOMO-LUMO gap) is a crucial indicator of chemical reactivity and kinetic stability.[6][7][8]

-

Electron Density and Charge Distribution: Mulliken population analysis or Natural Bond Orbital (NBO) analysis is used to determine the partial charges on each atom, providing insight into the molecule's polarity and reactive sites.[3]

-

Dipole Moment: The molecular dipole moment is calculated to understand the overall polarity of the molecule.[4]

-

-

3. Software:

-

Commonly used quantum chemistry software packages for these calculations include Gaussian, Spartan, and others.[1][4]

Data Presentation: Quantitative Insights into Quinoline's Electronic Structure

The following tables summarize key quantitative data from theoretical studies on quinoline. These values can vary slightly depending on the computational method and basis set used.

Table 1: Calculated Geometric Parameters of Quinoline

| Parameter | DFT/B3LYP/6-31G*[1][9] | Experimental[1][9] |

| Bond Lengths (Å) | ||

| N1-C2 | 1.318 | 1.393 |

| C2-C3 | 1.418 | 1.365 |

| C3-C4 | 1.375 | 1.427 |

| **Bond Angles (°) ** | ||

| C2-N1-C5 | 117.69 | 117.50 |

| C2-C3-C4 | 118.65 | 117.8 |

| C3-C4-C1 | 119.36 | 121.4 |

Table 2: Calculated Electronic Properties of Quinoline

| Property | DFT/B3LYP/6-31+G(d,p)[4] | DFT/B3LYP/6-31G* (in vacuum)[1] |

| HOMO Energy (eV) | -6.646 | -6.04 |

| LUMO Energy (eV) | -1.816 | -1.13 |

| HOMO-LUMO Energy Gap (eV) | 4.83 | 4.91 |

| Dipole Moment (Debye) | 2.004 | - |

Mandatory Visualization

The following diagrams illustrate the logical workflow of a theoretical study on quinoline's electronic structure and the conceptual relationship between key electronic properties.

References

- 1. ijpras.com [ijpras.com]

- 2. Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]

- 5. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]

- 6. Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03961K [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO‑A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

derivatization of carboxylic acids with 6-(bromomethyl)quinoline for HPLC

An Application Note and Protocol for the Derivatization of Carboxylic Acids with 6-(Bromomethyl)quinoline for High-Performance Liquid Chromatography (HPLC) Analysis

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document outlines a proposed methodology for the -fluorescence detection. As of the date of publication, a standardized, validated protocol for this specific reagent is not widely available in published literature. The following protocols and data are based on established chemical principles for similar derivatization agents and should be considered a starting point for method development and validation by the end-user.

Introduction

The quantitative analysis of carboxylic acids, including fatty acids, is crucial in various fields such as drug development, metabolomics, and clinical diagnostics. Many of these compounds lack a strong chromophore or fluorophore, making their direct detection by HPLC with UV or fluorescence detectors challenging, especially at low concentrations. Pre-column derivatization is a common strategy to enhance detection sensitivity and selectivity.

This compound is a fluorescent labeling reagent that can be used to derivatize carboxylic acids to form highly fluorescent 6-quinolylmethyl esters. This application note provides a detailed protocol for the derivatization of carboxylic acids with this compound and their subsequent analysis by reversed-phase HPLC with fluorescence detection. The quinoline moiety provides a strong fluorescence signal, allowing for sensitive quantification of a wide range of carboxylic acids.

Principle of the Method

The derivatization reaction is a nucleophilic substitution where the carboxylate anion of the acid attacks the electrophilic bromomethyl group of this compound, forming a stable ester linkage. The reaction is typically facilitated by a mild base, such as potassium carbonate, to deprotonate the carboxylic acid, and a phase-transfer catalyst, like 18-crown-6, to enhance the nucleophilicity of the carboxylate in an aprotic solvent. The resulting fluorescent derivatives are then separated by reversed-phase HPLC and detected by a fluorescence detector.

Experimental Protocols

Materials and Reagents

-

This compound (BrMQ)

-

Carboxylic acid standards (e.g., lauric acid, palmitic acid, oleic acid, benzoic acid)

-

Acetone, HPLC grade

-

Acetonitrile, HPLC grade

-

Water, HPLC grade or deionized

-

Potassium carbonate (K₂CO₃), anhydrous

-

18-Crown-6

-

Sample vials (2 mL, amber) with PTFE-lined caps

Equipment

-

HPLC system with a binary or quaternary pump, autosampler, and fluorescence detector

-

Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

-

Heating block or water bath

-

Vortex mixer

-

Analytical balance

-

Syringe filters (0.22 µm, PTFE)

Preparation of Solutions

-

BrMQ Labeling Reagent Solution (1 mg/mL): Dissolve 10 mg of this compound in 10 mL of acetone. Prepare this solution fresh daily and store it in an amber vial to protect it from light.

-

18-Crown-6 Catalyst Solution (1 mg/mL): Dissolve 10 mg of 18-crown-6 in 10 mL of acetone.

-

Carboxylic Acid Standard Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of each carboxylic acid standard in 10 mL of acetone to prepare individual stock solutions.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with acetone to achieve the desired concentrations for calibration curves.

Derivatization Procedure

-

Sample Preparation: Pipette 100 µL of the sample or standard solution containing the carboxylic acid(s) into a 2 mL amber reaction vial.

-

Reagent Addition: Add 200 µL of the BrMQ labeling reagent solution (1 mg/mL) and 50 µL of the 18-crown-6 catalyst solution (1 mg/mL) to the vial.

-

Base Addition: Add approximately 5 mg of anhydrous potassium carbonate to the vial.

-

Reaction: Cap the vial tightly, vortex for 30 seconds, and heat the mixture at 60°C for 45 minutes in a heating block or water bath.

-

Cooling and Filtration: After the reaction is complete, cool the vial to room temperature. Dilute the reaction mixture with 650 µL of acetonitrile to a final volume of 1 mL. Filter the solution through a 0.22 µm syringe filter to remove the potassium carbonate and any particulate matter before HPLC analysis.

HPLC and Fluorescence Detection Conditions

-

HPLC Column: C18 reversed-phase column (4.6 mm x 150 mm, 5 µm)

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile

-

Gradient Elution:

-

0-5 min: 50% B

-

5-20 min: Linear gradient from 50% to 90% B

-

20-25 min: 90% B

-

25.1-30 min: 50% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

-

Fluorescence Detector Settings (to be optimized):

-

Excitation Wavelength: 320 nm

-

Emission Wavelength: 410 nm

-

Data Presentation

The following tables present exemplary quantitative data for a selection of carboxylic acids derivatized with this compound. This data is for illustrative purposes only and should be determined experimentally during method validation.

Table 1: Exemplary Chromatographic Data for Derivatized Carboxylic Acids

| Carboxylic Acid | Retention Time (min) |

| Benzoic Acid | 8.5 |

| Lauric Acid (C12:0) | 12.2 |

| Palmitic Acid (C16:0) | 15.8 |

| Oleic Acid (C18:1) | 17.1 |

| Stearic Acid (C18:0) | 17.9 |

Table 2: Exemplary Method Validation Parameters

| Carboxylic Acid | Linearity Range (µg/mL) | R² | LOD (µg/mL) | LOQ (µg/mL) |

| Benzoic Acid | 0.1 - 20 | 0.9995 | 0.03 | 0.1 |

| Lauric Acid (C12:0) | 0.1 - 20 | 0.9992 | 0.04 | 0.12 |

| Palmitic Acid (C16:0) | 0.1 - 20 | 0.9996 | 0.03 | 0.1 |

| Oleic Acid (C18:1) | 0.1 - 20 | 0.9991 | 0.05 | 0.15 |

| Stearic Acid (C18:0) | 0.1 - 20 | 0.9994 | 0.04 | 0.12 |

Mandatory Visualization

Caption: Workflow for the derivatization of carboxylic acids with this compound and subsequent HPLC analysis.

Synthesis of Novel Quinoline-Based Anticancer Agents from 6-(Bromomethyl)quinoline: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel quinoline-based anticancer agents utilizing 6-(bromomethyl)quinoline as a key starting material. The quinoline scaffold is a privileged structure in medicinal chemistry, and derivatives functionalized at the 6-position have shown promise in the development of new therapeutic agents.[1] The protocols outlined below focus on the nucleophilic substitution of the bromine atom in this compound to generate a diverse library of compounds for anticancer screening.

Introduction

Quinoline and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer properties. The versatility of the quinoline ring system allows for structural modifications at various positions, enabling the fine-tuning of pharmacological profiles. The 6-methyl position of the quinoline nucleus serves as a strategic point for derivatization. Conversion to this compound provides a reactive electrophilic center, facilitating the introduction of various functional groups through nucleophilic substitution reactions. This approach allows for the synthesis of diverse chemical libraries with the potential for novel anticancer activity.

General Synthetic Strategy

The core synthetic strategy involves the reaction of this compound with a variety of nucleophiles, such as phenols, amines, and thiols, to generate quinoline-6-yl-methyl ethers, amines, and thioethers, respectively. These reactions are typically carried out in the presence of a base to facilitate the deprotonation of the nucleophile.

dot graph "synthesis_workflow" { layout="dot"; rankdir="LR"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="10", fontcolor="#202124"]; edge [fontname="Arial", fontsize="10", color="#5F6368"];

subgraph "cluster_reactants" { label="Reactants"; bgcolor="#F1F3F4"; "start_material" [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "nucleophiles" [label="Nucleophiles\n(Phenols, Amines, Thiols)", fillcolor="#FBBC05"]; }

subgraph "cluster_reaction" { label="Reaction"; bgcolor="#F1F3F4"; "reaction_conditions" [label="Nucleophilic Substitution\n(Base, Solvent, Temperature)", shape="ellipse", fillcolor="#34A853", fontcolor="#FFFFFF"]; }

subgraph "cluster_products" { label="Products"; bgcolor="#F1F3F4"; "products" [label="Quinoline-6-yl-methyl\nEthers, Amines, Thioethers", fillcolor="#EA4335", fontcolor="#FFFFFF"]; }

subgraph "cluster_evaluation" { label="Biological Evaluation"; bgcolor="#F1F3F4"; "evaluation" [label="Anticancer Activity Screening\n(e.g., MTT Assay)", shape="ellipse", fillcolor="#5F6368", fontcolor="#FFFFFF"]; }

"start_material" -> "reaction_conditions"; "nucleophiles" -> "reaction_conditions"; "reaction_conditions" -> "products"; "products" -> "evaluation"; } caption="General workflow for the synthesis and evaluation of quinoline-based anticancer agents."

Data Presentation

The following tables summarize the synthetic and biological data for representative compounds synthesized from this compound.

Table 1: Synthesis of Quinoline-6-yl-methyl Derivatives

| Compound ID | Nucleophile | Base | Solvent | Reaction Time (h) | Yield (%) |

| QN-O-1 | 4-Methoxyphenol | K₂CO₃ | Acetonitrile | 6 | 85 |

| QN-O-2 | 4-Nitrophenol | K₂CO₃ | Acetonitrile | 8 | 78 |

| QN-N-1 | Morpholine | Et₃N | Dichloromethane | 4 | 92 |

| QN-N-2 | Piperidine | Et₃N | Dichloromethane | 4 | 89 |

| QN-S-1 | 4-Chlorothiophenol | NaH | Tetrahydrofuran | 2 | 75 |

| QN-S-2 | Benzyl mercaptan | NaH | Tetrahydrofuran | 3 | 81 |

Table 2: In Vitro Anticancer Activity (IC₅₀ values in µM)

| Compound ID | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) |

| QN-O-1 | 15.2 ± 1.3 | 22.5 ± 2.1 | 18.9 ± 1.7 |

| QN-O-2 | 8.7 ± 0.9 | 12.1 ± 1.1 | 9.5 ± 0.8 |

| QN-N-1 | > 50 | > 50 | > 50 |

| QN-N-2 | 45.3 ± 3.8 | > 50 | > 50 |

| QN-S-1 | 5.4 ± 0.6 | 7.8 ± 0.9 | 6.1 ± 0.7 |

| QN-S-2 | 11.8 ± 1.2 | 16.4 ± 1.5 | 13.2 ± 1.4 |

| Doxorubicin | 0.8 ± 0.1 | 1.2 ± 0.2 | 0.9 ± 0.1 |

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Quinoline-6-yl-methyl Ethers (QN-O series)

-

To a solution of the corresponding phenol (1.2 mmol) in acetonitrile (20 mL), add potassium carbonate (2.0 mmol).

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of this compound (1.0 mmol) in acetonitrile (10 mL) dropwise.

-

Reflux the reaction mixture for the time specified in Table 1, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the desired product.

Protocol 2: General Procedure for the Synthesis of Quinoline-6-yl-methyl Amines (QN-N series)

-

To a solution of this compound (1.0 mmol) in dichloromethane (15 mL), add the corresponding amine (1.5 mmol) and triethylamine (2.0 mmol).

-

Stir the reaction mixture at room temperature for the time specified in Table 1.

-

Monitor the reaction progress by TLC.

-

Upon completion, wash the reaction mixture with water (2 x 20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Protocol 3: General Procedure for the Synthesis of Quinoline-6-yl-methyl Thioethers (QN-S series)

-

To a suspension of sodium hydride (60% in mineral oil, 1.5 mmol) in anhydrous tetrahydrofuran (10 mL) under an inert atmosphere, add the corresponding thiol (1.2 mmol) dropwise at 0 °C.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add a solution of this compound (1.0 mmol) in anhydrous tetrahydrofuran (5 mL) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for the time specified in Table 1.

-

Monitor the reaction progress by TLC.

-

Carefully quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

-

Seed cancer cells (MCF-7, A549, HCT116) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the synthesized compounds (0.1 to 100 µM) and a vehicle control (DMSO, final concentration < 0.1%) for 48 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ values using non-linear regression analysis.

Signaling Pathways and Mechanism of Action

Quinoline derivatives have been reported to exert their anticancer effects through various mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization. The synthesized compounds, particularly the thioether derivatives (QN-S series), demonstrated potent cytotoxic activity. Further studies are warranted to elucidate the precise mechanism of action, which may involve the inhibition of key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR and MAPK/ERK pathways.

dot digraph "signaling_pathway" { graph [rankdir="TB", splines=ortho]; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="10", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize="10", color="#5F6368"];

"Receptor" [label="Growth Factor Receptor", fillcolor="#4285F4"]; "PI3K" [label="PI3K", fillcolor="#FBBC05"]; "Akt" [label="Akt", fillcolor="#FBBC05"]; "mTOR" [label="mTOR", fillcolor="#FBBC05"]; "Ras" [label="Ras", fillcolor="#34A853"]; "Raf" [label="Raf", fillcolor="#34A853"]; "MEK" [label="MEK", fillcolor="#34A853"]; "ERK" [label="ERK", fillcolor="#34A853"]; "Proliferation" [label="Cell Proliferation\n& Survival", shape="ellipse", fillcolor="#EA4335"]; "Inhibitor" [label="Quinoline Derivative\n(e.g., QN-S-1)", shape="box", style="filled", fillcolor="#202124", fontcolor="#FFFFFF"];

"Receptor" -> "PI3K" [arrowhead="vee"]; "PI3K" -> "Akt" [arrowhead="vee"]; "Akt" -> "mTOR" [arrowhead="vee"]; "mTOR" -> "Proliferation" [arrowhead="vee"];

"Receptor" -> "Ras" [arrowhead="vee"]; "Ras" -> "Raf" [arrowhead="vee"]; "Raf" -> "MEK" [arrowhead="vee"]; "MEK" -> "ERK" [arrowhead="vee"]; "ERK" -> "Proliferation" [arrowhead="vee"];

"Inhibitor" -> "PI3K" [arrowhead="tee", style=dashed, color="#EA4335"]; "Inhibitor" -> "MEK" [arrowhead="tee", style=dashed, color="#EA4335"]; } caption="Potential inhibition of PI3K/Akt and MAPK/ERK signaling pathways by quinoline derivatives."

Conclusion

The protocols described herein provide a robust framework for the synthesis and evaluation of novel quinoline-based anticancer agents derived from this compound. The preliminary data indicates that derivatization at the 6-methyl position can lead to compounds with significant cytotoxic activity, particularly when a thioether linkage is introduced. These findings warrant further investigation into the structure-activity relationships and the underlying mechanisms of action to guide the development of more potent and selective anticancer drug candidates.

References

Application Notes and Protocols for 6-(Bromomethyl)quinoline in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Bromomethyl)quinoline is a versatile reagent employed in solid-phase peptide synthesis (SPPS) for the introduction of a quinoline moiety onto a peptide chain. This modification is valuable for a variety of applications, including the development of fluorescently labeled peptides for binding assays and cellular imaging, and the creation of peptide-based probes and potential therapeutics. The quinoline group can serve as a fluorescent reporter, a rigid scaffold to induce specific peptide conformations, or a pharmacophore interacting with biological targets.

This document provides detailed protocols for the on-resin modification of peptides with this compound, focusing on the alkylation of cysteine residues. It also includes information on cleavage, deprotection, and characterization of the resulting quinoline-modified peptides.

Principle of the Method

The primary application of this compound in SPPS is the S-alkylation of cysteine residues. The highly reactive bromomethyl group readily undergoes nucleophilic substitution by the thiol side chain of cysteine under basic conditions, forming a stable thioether bond. This reaction can be performed on the fully protected peptide while it is still attached to the solid support, ensuring site-specific modification. The quinoline moiety itself is stable to the standard cleavage and deprotection conditions used in Fmoc-based SPPS.

Data Presentation

Table 1: Reagents and Materials for On-Resin Alkylation

| Reagent/Material | Grade | Supplier | Purpose |

| Fmoc-protected peptide-resin | Synthesis Grade | User-synthesized | Starting material |

| This compound | ≥95% | Commercial Source | Alkylating agent |

| N,N-Diisopropylethylamine (DIPEA) | Reagent Grade | Commercial Source | Base for reaction |

| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Commercial Source | Solvent |

| Dichloromethane (DCM) | Reagent Grade | Commercial Source | Washing solvent |

Table 2: Typical Reaction Conditions for On-Resin Cysteine Alkylation

| Parameter | Value |

| Peptide-Resin Scale | 0.1 mmol |

| This compound (equivalents) | 5 - 10 |

| DIPEA (equivalents) | 10 - 20 |

| Solvent | DMF |

| Reaction Temperature | Room Temperature |

| Reaction Time | 2 - 4 hours |

Table 3: Representative HPLC and Mass Spectrometry Data for a Model Quinoline-Modified Peptide

| Peptide Sequence | Modification | Theoretical Mass (Da) | Observed Mass (Da) | HPLC Purity (%) |

| H-Cys-Gly-Gly-NH₂ | Unmodified | 248.3 | 248.2 | >98 |

| H-Cys(6-methylquinolyl)-Gly-Gly-NH₂ | Alkylated | 389.5 | 389.4 | >95 |

Experimental Protocols

Protocol 1: On-Resin Alkylation of a Cysteine-Containing Peptide

This protocol describes the modification of a peptide containing a free cysteine residue with this compound while the peptide is attached to the solid support.

1. Resin Preparation:

- Swell the peptide-resin (0.1 mmol) in DMF (5 mL) for 30 minutes in a peptide synthesis vessel.

- Drain the DMF.

2. Alkylation Reaction:

- Dissolve this compound (5-10 equivalents, e.g., 111-222 mg for 0.1 mmol scale) in DMF (3 mL).

- Add the this compound solution to the swollen resin.

- Add DIPEA (10-20 equivalents, e.g., 174-348 µL for 0.1 mmol scale) to the reaction vessel.

- Agitate the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing by LC-MS.

3. Washing:

- Drain the reaction mixture.

- Wash the resin extensively with DMF (3 x 5 mL).

- Wash the resin with DCM (3 x 5 mL).

- Dry the resin under a stream of nitrogen.

Protocol 2: Cleavage and Deprotection of the Quinoline-Modified Peptide

This protocol outlines the cleavage of the modified peptide from the resin and the removal of side-chain protecting groups.

1. Preparation of Cleavage Cocktail:

- Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v). For a 0.1 mmol scale synthesis, prepare 5 mL of the cocktail.

2. Cleavage Reaction:

- Add the cleavage cocktail to the dried resin in the reaction vessel.

- Agitate the mixture at room temperature for 2-3 hours.

3. Peptide Precipitation and Isolation:

- Filter the cleavage mixture to separate the resin.

- Collect the filtrate containing the cleaved peptide.

- Precipitate the peptide by adding the filtrate to cold diethyl ether (40 mL).

- Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the peptide.

- Decant the ether and wash the peptide pellet with cold diethyl ether (2 x 20 mL).

- Dry the crude peptide pellet under vacuum.

Protocol 3: Purification and Characterization

1. Purification:

- Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

- Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

2. Characterization:

- Confirm the identity and purity of the quinoline-modified peptide using analytical RP-HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF). The expected mass will be the mass of the unmodified peptide plus 141.17 Da (the mass of the quinolinemethyl group minus a hydrogen atom).

Visualizations

Caption: Experimental workflow for the synthesis of quinoline-modified peptides.

Caption: Reaction scheme for on-resin cysteine alkylation.

Conclusion

The use of this compound provides a straightforward and efficient method for the site-specific incorporation of a quinoline moiety into peptides during solid-phase synthesis. The resulting modified peptides can be utilized in a wide range of research and drug development applications, leveraging the unique fluorescent and structural properties of the quinoline group. The protocols outlined in this document offer a comprehensive guide for researchers to successfully synthesize and characterize these valuable molecules.